1-Allylsulfanyl-3-chloro-4-fluorobenzene
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Overview
Description
1-Allylsulfanyl-3-chloro-4-fluorobenzene is an organic compound with the molecular formula C9H8ClFS It is characterized by the presence of an allylsulfanyl group attached to a benzene ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-3-chloro-4-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-4-fluorobenzene with allyl mercaptan in the presence of a base such as sodium hydride (NaH). The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Allylsulfanyl-3-chloro-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), dimethylformamide (DMF), elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Electrophilic Aromatic Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), elevated temperatures.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various nucleophiles.
Oxidation: Sulfoxides and sulfones.
Electrophilic Aromatic Substitution: Nitro or sulfonated benzene derivatives.
Scientific Research Applications
1-Allylsulfanyl-3-chloro-4-fluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-allylsulfanyl-3-chloro-4-fluorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating effect of the allylsulfanyl group. These substituents affect the compound’s nucleophilicity and electrophilicity, guiding its behavior in various reactions .
Comparison with Similar Compounds
1-Chloro-4-fluorobenzene: Lacks the allylsulfanyl group, making it less reactive in certain nucleophilic substitution reactions.
1-Allyl-4-fluorobenzene:
1-Allylsulfanyl-4-fluorobenzene: Lacks the chlorine atom, which influences its chemical behavior and reactivity.
Uniqueness: 1-Allylsulfanyl-3-chloro-4-fluorobenzene is unique due to the combination of its substituents, which confer distinct electronic properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-chloro-1-fluoro-4-prop-2-enylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFS/c1-2-5-12-7-3-4-9(11)8(10)6-7/h2-4,6H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIERQMCVMIYJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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